

An In-depth Technical Guide to Zelquistinel: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Zelquistinel (formerly AGN-241751 and GATE-251) is a novel, orally active small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR) currently under investigation for the treatment of major depressive disorder (MDD).[1] As a positive allosteric modulator (PAM), **Zelquistinel** enhances NMDAR activity through a unique binding site, distinct from the glutamate and glycine co-agonist sites. This mechanism promotes synaptic plasticity, which is often impaired in neuropsychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and key experimental protocols related to **Zelquistinel**, intended to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.

Chemical Structure and Physicochemical Properties

Zelquistinel is a non-peptide small molecule, a characteristic that contributes to its improved drug-like properties, including oral bioavailability, when compared to earlier peptide-based NMDAR modulators.[1][2]

Table 1: Chemical and Physical Properties of **Zelquistinel**



Property	Value	Reference	
IUPAC Name	tert-butyl (4S)-2-[(2S,3R)-1- amino-3-hydroxy-1-oxobutan- 2-yl]-3-oxo-2,5- diazaspiro[3.4]octane-5- carboxylate	[1]	
Molecular Formula	C15H25N3O5	[1]	
Molecular Weight	327.38 g/mol	[1]	
CAS Number	2151842-64-5	[1]	
SMILES String	CINVALID-LINK N)N1C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C">C@HO	[1]	
Appearance	Solid powder	MedKoo Biosciences	
Solubility	Soluble in DMSO	MedKoo Biosciences	

Mechanism of Action

Zelquistinel functions as a positive allosteric modulator of the NMDA receptor.[3] Unlike competitive agonists or antagonists that directly interact with the glutamate or glycine binding sites, **Zelquistinel** binds to a novel, unique site on the NMDAR complex.[1][2] This allosteric modulation enhances the receptor's response to its endogenous ligands, glutamate and glycine, without directly activating the receptor on its own.[3]

The binding of **Zelquistinel** is thought to induce a conformational change in the NMDAR, increasing the probability of the ion channel opening upon agonist binding. This leads to an enhanced influx of calcium (Ca²⁺) into the neuron, a critical event for initiating downstream signaling cascades that underpin synaptic plasticity.[3]

NMDA Receptor Subtype Specificity

Zelquistinel has been shown to modulate NMDA receptors containing various GluN2 subunits. It potentiates activity at GluN2A, GluN2B, and GluN2C subtypes, with some evidence suggesting a larger ceiling effect at GluN2B-containing receptors.[4] The modulation of GluN2B

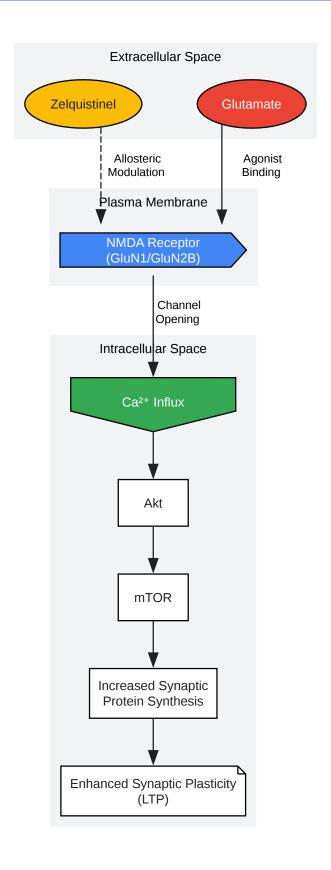


is particularly significant as this subunit is highly implicated in synaptic plasticity and its dysregulation has been linked to depression.[4]

Downstream Signaling Pathways

The enhanced NMDAR-mediated calcium influx triggered by **Zelquistinel** activates several intracellular signaling pathways crucial for synaptic plasticity. A key pathway implicated in the action of **Zelquistinel** is the Akt/mTOR (mammalian target of rapamycin) signaling cascade.[5] Activation of this pathway is known to regulate protein synthesis, leading to an increase in the expression of synaptic proteins essential for the formation and strengthening of synapses. This ultimately results in an enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.[2][5]





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Zelquistinel's signaling pathway enhancing synaptic plasticity.



Pharmacokinetics

Zelquistinel exhibits favorable pharmacokinetic properties, including high oral bioavailability and rapid absorption.

Table 2: Pharmacokinetic Parameters of Zelquistinel

Parameter	Species	Value	Route	Reference
Bioavailability	Rat	~100%	Oral	[2]
Human	>90% (in animals)	Oral	[6]	
Tmax (Time to maximum concentration)	Rat	0.5 hours	Oral	[2]
Human (Plasma)	~0.5 hours	Oral	[6]	_
Human (CSF)	4 hours	Oral	[6]	
Half-life (t ₁ / ₂)	Rat	1.21 - 2.06 hours	Oral	[1][2]
Human	~0.5 hours	Oral	[6]	
Apparent Clearance (CL/F)	Rat	9.04 - 11.2 mL/min/kg	Oral	[2]
Apparent Steady-State Volume of Distribution (Vss)	Rat	0.57 L/kg	IV	[2]

A study in humans indicated that a high-fat meal can slow the absorption of **Zelquistinel**, leading to a reduced Cmax, although the total exposure (AUC) was not significantly affected.[6]

Experimental Protocols Calcium Influx Assay

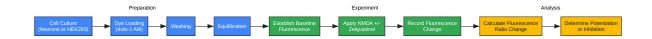


This assay is used to measure the effect of **Zelquistinel** on NMDAR-mediated intracellular calcium influx in cultured neurons or cell lines expressing specific NMDAR subtypes.

Methodology:

- Cell Culture:
 - For primary neurons, cortical cells from embryonic day 18 rats are seeded on poly-Dlysine coated coverslips and cultured for 3 weeks.
 - For cell lines, HEK293 cells stably expressing human NR1-NR2A or NR1-NR2B receptors are used. Receptor expression is induced with tetracycline 24 hours prior to the experiment.[2]
- Dye Loading: Cells are loaded with a calcium-sensitive dye, such as Indo-1 AM, by incubating them with the dye in culture medium for 45 minutes at 37°C in the dark.[7]
- Washing: After incubation, cells are washed twice with a suitable buffer (e.g., DMEM with 2% FCS) to remove extracellular dye.
- Equilibration: Cells are equilibrated in the recording buffer for 30-60 minutes at 37°C in the dark.[7]
- Data Acquisition:
 - Establish a baseline fluorescence ratio.
 - \circ Apply NMDA (e.g., 10 μ M) with or without **Zelquistinel** at various concentrations (e.g., 0.3-1000 nM).[2]
 - Record the change in fluorescence ratio over time using a flow cytometer or a fluorescence microscope.
 - Positive controls (e.g., ionomycin) and negative controls (e.g., EGTA) are used to determine maximum and minimum calcium levels.





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Workflow for the Calcium Influx Assay.

Electrophysiology: Long-Term Potentiation (LTP) Measurement

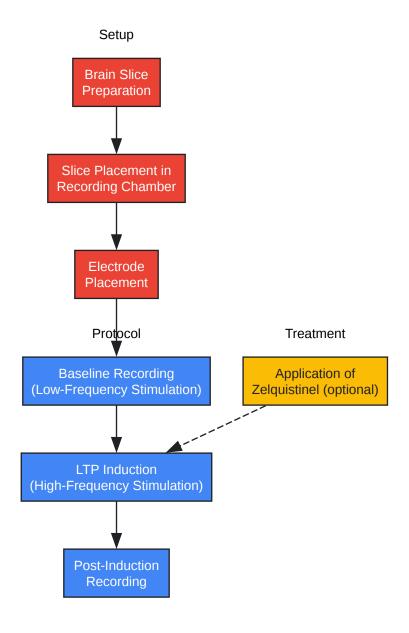
This protocol is designed to assess the effect of **Zelquistinel** on synaptic plasticity by measuring LTP in brain slices.

Methodology:

- Slice Preparation:
 - Acutely prepare coronal brain slices (e.g., 300-400 μm thick) containing the hippocampus or medial prefrontal cortex (mPFC) from rodents.[2]
 - Slices are prepared in an ice-cold cutting solution and then transferred to an incubation chamber with artificial cerebrospinal fluid (aCSF) for recovery.
- Recording:
 - Place a slice in a recording chamber continuously perfused with aCSF.
 - Use a stimulating electrode to deliver electrical stimuli to presynaptic fibers (e.g., Schaffer collaterals in the hippocampus) and a recording electrode to measure field excitatory postsynaptic potentials (fEPSPs) in the postsynaptic region (e.g., stratum radiatum of CA1).
- Baseline Recording: Record stable baseline fEPSPs for a period (e.g., 20-30 minutes) by delivering single pulses at a low frequency (e.g., 0.05 Hz).



- LTP Induction:
 - Apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS),
 to induce LTP.[8]
 - Zelquistinel can be applied to the bath solution before and during the LTP induction to assess its acute effects.
- Post-Induction Recording: Continue recording fEPSPs at the baseline frequency for at least
 60 minutes to measure the potentiation of the synaptic response.





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Workflow for LTP Measurement in Brain Slices.

Western Blot for mTOR Pathway Activation

This method is used to quantify the phosphorylation status of key proteins in the mTOR signaling pathway, such as Akt and mTOR itself, as a measure of pathway activation.

Methodology:

- Protein Extraction:
 - Treat cells or tissues with **Zelquistinel** for the desired time.
 - Lyse the cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
 - Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
- Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
- SDS-PAGE:
 - Denature equal amounts of protein from each sample by boiling in SDS sample buffer.
 - Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.



- Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Akt, phospho-mTOR) overnight at 4°C.
- Wash the membrane to remove unbound primary antibody.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection:
 - Wash the membrane to remove unbound secondary antibody.
 - Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels for each sample.

Conclusion

Zelquistinel represents a promising advancement in the development of rapid-acting antidepressants. Its unique mechanism as a positive allosteric modulator of the NMDA receptor, coupled with its favorable pharmacokinetic profile, distinguishes it from existing therapies. The information and protocols provided in this technical guide offer a foundational resource for researchers and scientists working to further elucidate the therapeutic potential and underlying molecular mechanisms of **Zelquistinel** and similar compounds. Continued investigation into its downstream signaling effects, metabolic pathways, and clinical efficacy will be crucial in fully realizing its potential in the treatment of major depressive disorder and other neurological conditions.

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References



- 1. Zelquistinel Wikipedia [en.wikipedia.org]
- 2. Zelquistinel Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zelquistinel|NMDA Receptor Modulator|RUO [benchchem.com]
- 4. Zelquistinel Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zelquistinel (GATE-251): Results of a Phase 1 Single Ascending Dose Study to Evaluate the Safety, Pharmacokinetics, and EEG Effects of a Novel Rapid Acting, Orally-Bioavailable NMDA Receptor Modulator Pacific Development & Technology [pacdel.com]
- 7. bu.edu [bu.edu]
- 8. scientifica.uk.com [scientifica.uk.com]
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